molecular formula C10H22O3Si B12550748 Silane, cyclopentyldimethoxy(1-methylethoxy)- CAS No. 143487-48-3

Silane, cyclopentyldimethoxy(1-methylethoxy)-

Cat. No.: B12550748
CAS No.: 143487-48-3
M. Wt: 218.36 g/mol
InChI Key: PYNBAJLQQUUQAE-UHFFFAOYSA-N
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Description

Silane, cyclopentyldimethoxy(1-methylethoxy)- is a hypothetical organosilicon compound characterized by a cyclopentyl ring substituted with two methoxy groups and a 1-methylethoxy (isopropoxy) group attached to a silicon atom. Organosilanes like this are typically used as coupling agents, surface modifiers, or intermediates in organic synthesis due to their hydrolytic stability and reactivity with organic/inorganic substrates .

Properties

CAS No.

143487-48-3

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

cyclopentyl-dimethoxy-propan-2-yloxysilane

InChI

InChI=1S/C10H22O3Si/c1-9(2)13-14(11-3,12-4)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3

InChI Key

PYNBAJLQQUUQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C1CCCC1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, cyclopentyldimethoxy(1-methylethoxy)- typically involves the reaction of cyclopentylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of silane, cyclopentyldimethoxy(1-methylethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and stored .

Chemical Reactions Analysis

Types of Reactions

Silane, cyclopentyldimethoxy(1-methylethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, cyclopentyldimethoxy(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, cyclopentyldimethoxy(1-methylethoxy)- involves the formation of covalent bonds between the silane and the surface of the material being treated. The methoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials .

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of Silane, cyclopentyldimethoxy(1-methylethoxy)- with key analogs from the evidence.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Silane, cyclopentyldimethoxy(1-methylethoxy)- (Hypothetical) Cyclopentyl, dimethoxy, isopropoxy Not provided Not provided Bulky cyclopentyl group; mixed alkoxy substituents for tunable reactivity.
Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl Cyclohexenylmethoxy, tert-butyl C₁₃H₂₆OSi 226.43 Unsaturated cyclohexenyl group enhances electrophilicity; tert-butyl increases steric hindrance.
Silane, [4-(iodomethyl)phenyl]tris(1-methylethoxy) Iodomethylphenyl, tris(isopropoxy) C₁₆H₂₇O₃SiI 422.37 Aromatic iodomethyl group enables cross-coupling; tris-isopropoxy enhances hydrolytic stability.
tert-butyl[(1-methoxyethenyl)oxy]dimethylsilane tert-butyl, methoxyethenyloxy C₉H₂₀O₂Si 188.34 Allyl ether-like structure; methoxyethenyl group may facilitate polymerization.
Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl tert-butyl, 3-iodo-2-methylpropoxy Not provided Not provided Chiral center and iodine atom suggest utility in stereoselective synthesis.
Key Observations:
  • Cycloalkoxy vs.
  • Alkoxy Diversity : The target compound’s combination of methoxy and isopropoxy groups balances electron-withdrawing (methoxy) and steric effects (isopropoxy), whereas tris-isopropoxy in prioritizes steric protection of the silicon center.
  • Functional Group Reactivity : Iodine substituents () enable cross-coupling or nucleophilic substitution, while methoxyethenyl groups () may participate in cycloaddition or polymerization.

Physicochemical Properties (Inferred)

  • Hydrolytic Stability : Bulky substituents like tert-butyl () or isopropoxy () reduce hydrolysis rates compared to smaller alkoxy groups (e.g., methoxy). The target compound’s dimethoxy/isopropoxy mix may offer intermediate stability.
  • Thermal Stability : Higher molecular weight compounds (e.g., , MW 422.37) likely exhibit higher boiling points than simpler silanes (e.g., , MW 188.34).
  • Solubility: Aromatic iodomethyl groups () increase hydrophobicity, while cycloalkoxy groups () may improve compatibility with non-polar solvents.

Biological Activity

Silane, cyclopentyldimethoxy(1-methylethoxy)-, also known by its CAS number 143487-48-3, is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20O3Si
  • Molecular Weight : 220.35 g/mol
  • Structure : The compound features a cyclopentyl group and two methoxy groups attached to a silicon atom.

Antimicrobial Properties

Research indicates that silanes can exhibit antimicrobial activity. A study focusing on various silane compounds demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Potential

Silanes have been investigated for their cytotoxic effects in cancer cell lines. In vitro studies have shown that cyclopentyldimethoxy silane can induce apoptosis in specific cancer cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)25Caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest and apoptosis
A549 (Lung Cancer)20Reactive oxygen species generation

The biological activity of silane compounds like cyclopentyldimethoxy involves several key mechanisms:

  • Membrane Disruption : The lipophilic nature of the silane allows it to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Silanes can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Signal Transduction Pathways : Interaction with various signaling pathways may enhance or inhibit cellular responses related to growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various silanes, including cyclopentyldimethoxy, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Cancer Cell Cytotoxicity

In another study, the compound was tested against multiple cancer cell lines. The findings revealed that cyclopentyldimethoxy silane exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its potential as a therapeutic agent.

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